

glyceric acid stereoisomer comparison

metabolic fate

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Compound Focus: (2R)-2,3-Dihydroxypropanoic acid

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Stereoisomer Comparison Table

Feature	D-Glyceric Acid (DGA)	L-Glyceric Acid (LGA)	Racemic Mixture (DL-GA)
Bioactivity & Metabolic Fate	Activates mitochondrial metabolism; improves whole-body energy homeostasis; reduces plasma lactate and systemic inflammation [1].	Limited data; one <i>in vitro</i> study showed improved cell viability under ethanol stress, but human metabolic data is lacking [1].	Common product of non-selective chemical synthesis; bioactivity is presumed to be an average of the enantiomers' effects [2].
Synthesis Pathways	Microbial oxidation of glycerol (e.g., using <i>Acetobacter tropicalis</i>) yields high enantiomeric purity (up to 99%) [2].	No specific synthetic route mentioned in results; likely obtained via resolution of racemic mixture or different biosynthesis.	Produced via chemical catalytic oxidation of glycerol [2]. Also formed in interstellar ices, suggesting abiotic origins [3] [4].
Key Experimental Evidence	Randomized, double-blind, placebo-controlled human trial (n=27) in 50-60-year-olds [1].	Lacks controlled human trial data; evidence is primarily from <i>in vitro</i> models [1].	Used in materials science and chemical industry; biological studies often do not report enantioselectivity [2].

Feature	D-Glyceric Acid (DGA)	L-Glyceric Acid (LGA)	Racemic Mixture (DL-GA)
Potential Research Applications	Therapeutic candidate for age-related metabolic decline, mitochondrial dysfunction, and non-alcoholic fatty liver disease (NAFLD) [1].	Role in metabolism remains unclear; serves as a comparator in DGA studies.	Useful for studying abiotic prebiotic chemistry and as a chemical feedstock [3] [2].

Quantitative Data from Human Trial

The following table summarizes key quantitative findings from a 25-day human study on D-glyceric acid, demonstrating its significant effects on metabolic and inflammatory markers [1].

Parameter	Result after 4-day DGA regimen	Result after 21-day DGA regimen
Plasma Lactate	Strongly and significantly reduced.	Strongly and significantly reduced.
Systemic Inflammation	Measurably lowered.	Measurably lowered.
Creatine Kinase (CK)	Sharply and significantly reduced.	Data shown, consistent effect.
Aspartate Aminotransferase (AST)	Sharply and significantly reduced.	Data shown, consistent effect.
Mitochondrial mRNA in Immune Cells	Noticeably modulated.	Not measured.
Cellular NADH/NAD+ Ratio	Upregulated.	Upregulated.

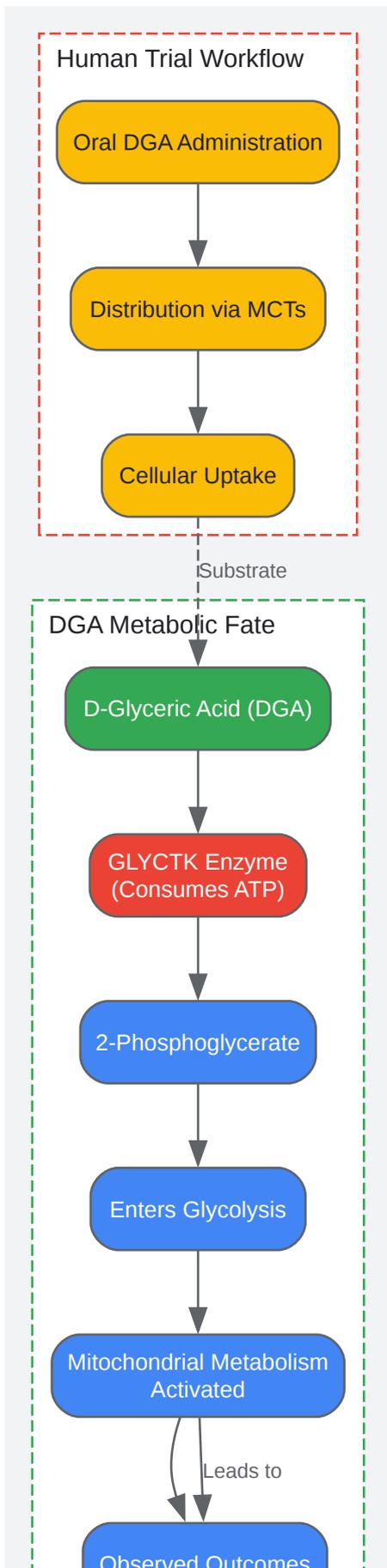
Detailed Experimental Methodology

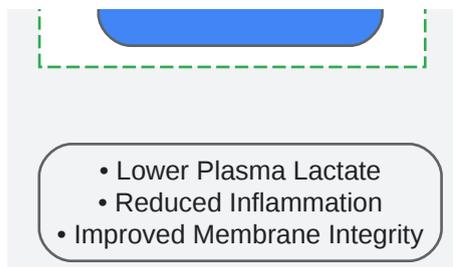
For reliable and reproducible results, adhering to the validated experimental protocol from human research is crucial.

- **Study Design:** A **double-blind, placebo-controlled, randomized trial** was conducted [1].
- **Participants:** 30 healthy volunteers aged 50-60 years were selected. A history of cardiovascular disease was an exclusion criterion [1].
- **Dosage and Administration:**
 - **Substance:** D-glyceric acid calcium salt (DGAcS).
 - **Administration:** Oral dose, dissolved in water, taken morning and evening.
 - **Duration:** The study included an acute 4-day phase and a longer 21-day phase [1].
- **Sample Collection and Timing:**
 - Morning blood samples were drawn **12 hours after the last dose** (non-acute measurement).
 - All samples for each participant were taken at the same time of day (± 2 minutes) to minimize diurnal variation [1].
- **Key Measured Outcomes:**
 - **Plasma Metabolites:** Lactate and others related to aerobic energy production.
 - **Inflammation Markers:** Assessed using three independent methods.
 - **Cell Membrane Integrity:** Inferred from plasma levels of creatine kinase and aspartate aminotransferase.
 - **Gene Expression:** mRNA levels related to mitochondrial function in circulating immune cells [1].

Metabolic Pathway and Experimental Workflow

The diagram below illustrates the metabolic fate of D-glyceric acid and the workflow of the key human study, connecting experimental steps to biological outcomes.





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Key Research Implications

- **Therapeutic Potential:** DGA's ability to upregulate mitochondrial metabolism and reduce systemic inflammation makes it a compelling candidate for conditions like **age-related metabolic decline** and **myosteatorsis** [1].
- **Stereospecificity is Crucial:** The pronounced bioactivity of the D-enantiomer underscores that future research and therapeutic applications must account for stereochemistry. Using racemic mixtures could obscure efficacy and lead to ambiguous results.
- **Safety and Tolerability:** In the 25-day human trial, the DGA regimen was **well-tolerated** with no reported adverse events, supporting its potential for longer-term clinical studies [1].

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